molecular formula C52H87Ca2O31P B14633507 Frubiase CAS No. 56391-76-5

Frubiase

Cat. No.: B14633507
CAS No.: 56391-76-5
M. Wt: 1319.4 g/mol
InChI Key: QCTRXDHNIUYLLS-GJTOSKALSA-J
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Description

Frubiase is a compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is a complex molecule with unique properties that make it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Frubiase involves multiple steps, each requiring specific reaction conditions. The initial step typically involves the formation of a core structure through a series of condensation reactions. This is followed by functionalization steps where various functional groups are introduced to the core structure. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of raw materials into the reactor, where they undergo a series of chemical reactions. The product is then purified through techniques such as distillation, crystallization, and chromatography to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

Frubiase undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions of this compound typically involve reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound are carried out under various conditions, depending on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines.

Scientific Research Applications

Frubiase has a wide range of applications in scientific research:

    Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound is used to study enzyme kinetics and protein interactions. It is also employed in the development of biosensors.

    Medicine: this compound has potential therapeutic applications, including its use as an active ingredient in pharmaceuticals. It is being investigated for its anti-inflammatory and antioxidant properties.

    Industry: In industrial applications, this compound is used as a catalyst in chemical processes and as an additive in materials to enhance their properties.

Mechanism of Action

The mechanism of action of Frubiase involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes and receptors, modulating their activity. The pathways involved include signal transduction pathways that regulate cellular processes such as inflammation and oxidative stress.

Q & A

Basic Research Questions

Q. What are the foundational biochemical pathways influenced by Frubiase, and how can researchers validate these interactions experimentally?

  • Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition studies or protein-binding assays) to identify primary pathways. Use techniques like HPLC or mass spectrometry to quantify this compound's metabolites . Validate findings via knock-out models or siRNA silencing in relevant cell lines, ensuring controls for off-target effects .

Q. How should researchers design dose-response studies to assess this compound’s efficacy while minimizing confounding variables?

  • Answer : Employ a factorial design with standardized dosing intervals (e.g., logarithmic increments) and control groups for baseline comparisons. Use ANOVA or mixed-effects models to analyze variance across doses, adjusting for covariates like metabolic clearance rates . Replicate experiments across ≥3 biological replicates to ensure statistical power .

Advanced Research Questions

Q. How can contradictory findings in this compound’s mechanism of action (e.g., dual agonist/antagonist behavior) be resolved methodologically?

  • Answer : Apply context-of-use frameworks to evaluate experimental conditions (e.g., cell type specificity, pH levels). Conduct meta-analyses of existing data to identify moderators (e.g., temperature, co-administered compounds). Use Bayesian networks to model probabilistic interactions and isolate confounding factors .

Q. What strategies are optimal for integrating omics data (transcriptomic, proteomic) to map this compound’s systemic effects?

  • Answer : Implement multi-omics integration tools like MOFA+ or WGCNA to identify co-expression networks. Validate key nodes (e.g., hub genes) via CRISPR-Cas9 perturbation followed by functional assays. Prioritize pathways with FDR-adjusted p-values <0.05 and effect sizes >1.5 .

Q. How should researchers address reproducibility challenges in this compound’s in vivo pharmacokinetic studies?

  • Answer : Standardize protocols using ARRIVE 2.0 guidelines for animal studies. Include detailed metadata (e.g., diet, circadian timing) and validate assays via cross-lab collaborations. Apply Bland-Altman plots to assess inter-lab variability .

Q. Data Analysis & Contradiction Resolution

Q. What statistical approaches are recommended for reconciling discrepancies between this compound’s in vitro potency and in vivo bioavailability?

  • Answer : Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption-distribution dynamics. Compare AUC(0–24) values across models and apply sensitivity analysis to identify critical parameters (e.g., protein binding affinity) .

Q. How can researchers differentiate this compound’s direct targets from downstream epigenetic effects in longitudinal studies?

  • Answer : Employ time-resolved chromatin profiling (e.g., ATAC-seq or ChIP-seq) at multiple timepoints. Pair with pharmacological inhibitors to isolate primary targets. Use causal inference models (e.g., Granger causality) to infer temporal relationships .

Q. Methodological Frameworks

Q. What criteria should guide the selection of biomarkers for this compound’s therapeutic monitoring in clinical trials?

  • Answer : Prioritize biomarkers with:

  • Specificity : Validated via ROC curves (AUC >0.8).
  • Temporal Stability : Low intra-individual variability in pilot studies.
  • Mechanistic Relevance : Correlation with this compound’s known pathways (e.g., RNA-seq-confirmed targets) .

Q. How can researchers optimize high-throughput screening (HTS) pipelines for this compound derivatives without overfitting?

  • Answer : Apply machine learning models (e.g., random forests) trained on structurally diverse datasets. Use k-fold cross-validation and external test sets to validate predictive power. Prioritize compounds with Tanimoto coefficients <0.85 to ensure chemical diversity .

Q. Ethical & Reproducibility Standards

Q. What protocols ensure ethical rigor in this compound studies involving human-derived samples?

  • Answer : Adhere to IRB-approved protocols for informed consent and data anonymization. Use blinded analysis for subjective endpoints (e.g., symptom scoring). Archive raw data in FAIR-compliant repositories (e.g., Zenodo) with unique DOIs .

Properties

CAS No.

56391-76-5

Molecular Formula

C52H87Ca2O31P

Molecular Weight

1319.4 g/mol

IUPAC Name

dicalcium;(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;2-hydroxypropanoate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;phosphoric acid

InChI

InChI=1S/C28H44O.2C6H12O7.C6H8O6.2C3H6O3.2Ca.H3O4P/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4;2*7-1-2(8)3(9)4(10)5(11)6(12)13;7-1-2(8)5-3(9)4(10)6(11)12-5;2*1-2(4)3(5)6;;;1-5(2,3)4/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3;2*2-5,7-11H,1H2,(H,12,13);2,5,7-10H,1H2;2*2,4H,1H3,(H,5,6);;;(H3,1,2,3,4)/q;;;;;;2*+2;/p-4/b10-9+,23-12+,24-13-;;;;;;;;/t20-,22+,25+,26+,27-,28+;2*2-,3-,4+,5-;2-,5+;;;;;/m0110...../s1

InChI Key

QCTRXDHNIUYLLS-GJTOSKALSA-J

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C.CC(C(=O)[O-])O.CC(C(=O)[O-])O.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.OP(=O)(O)O.[Ca+2].[Ca+2]

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.CC(C(=O)[O-])O.CC(C(=O)[O-])O.C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.OP(=O)(O)O.[Ca+2].[Ca+2]

Origin of Product

United States

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